molecular formula C13H7ClF3NO2 B6185750 2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid CAS No. 2624125-43-3

2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid

Cat. No.: B6185750
CAS No.: 2624125-43-3
M. Wt: 301.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents on the phenyl ring, as well as a difluoroacetic acid moiety

Preparation Methods

The synthesis of 2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the difluoroacetic acid moiety: This can be accomplished through a nucleophilic substitution reaction, where a difluoroacetic acid derivative is introduced to the pyridine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound can be used to study the effects of fluorinated and chlorinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid can be compared with other similar compounds, such as:

    Fluorinated pyridines: These compounds share the pyridine ring and fluorine substituents, but may differ in the position and number of fluorine atoms.

    Chlorinated pyridines: These compounds have chloro substituents on the pyridine ring, similar to the target compound, but may lack the fluorine atoms.

    Difluoroacetic acid derivatives: These compounds contain the difluoroacetic acid moiety, but may have different aromatic or heterocyclic rings attached.

The uniqueness of this compound lies in its combination of chloro, fluoro, and difluoroacetic acid functionalities, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2624125-43-3

Molecular Formula

C13H7ClF3NO2

Molecular Weight

301.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.